An In-depth Technical Guide to Methyl 6-amino-3,5-dibromopicolinate
An In-depth Technical Guide to Methyl 6-amino-3,5-dibromopicolinate
CAS Number: 443956-21-6
This technical guide provides a comprehensive overview of Methyl 6-amino-3,5-dibromopicolinate, a halogenated pyridine derivative of interest to researchers and professionals in drug discovery and development. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from chemical suppliers with extrapolated data from analogous compounds to provide a thorough resource.
Chemical and Physical Properties
Methyl 6-amino-3,5-dibromopicolinate is a solid at room temperature. Its core structure consists of a pyridine ring substituted with an amino group, two bromine atoms, and a methyl ester. This combination of functional groups makes it a versatile intermediate for further chemical modifications.
| Property | Value |
| CAS Number | 443956-21-6 |
| Molecular Formula | C₇H₆Br₂N₂O₂ |
| Molecular Weight | 309.94 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% (as offered by suppliers) |
| InChI | InChI=1S/C7H6Br2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11) |
| InChI Key | RLNKFHZYSZFLTL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC(N)=C(Br)C=C1Br |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 6-amino-3,5-dibromopicolinate.
Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the bromination of aminopyridine derivatives.
Materials:
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Methyl 6-aminopicolinate
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N-Bromosuccinimide (NBS) or Bromine (Br₂)
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Anhydrous Dichloromethane (DCM) or Acetic Acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate
Procedure:
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In a round-bottom flask, dissolve Methyl 6-aminopicolinate (1 equivalent) in the chosen solvent (e.g., DCM or acetic acid).
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Cool the solution to 0 °C in an ice bath.
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Slowly add the brominating agent (2-2.2 equivalents of NBS or Br₂) portion-wise, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
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If DCM was used as the solvent, separate the organic layer. If acetic acid was used, extract the product with a suitable organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Methyl 6-amino-3,5-dibromopicolinate.
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the structure of Methyl 6-amino-3,5-dibromopicolinate and data from analogous compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | s | 1H | Pyridine C4-H |
| ~5.0-6.0 | br s | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~158 | C6 (C-NH₂) |
| ~145-150 | C2 (C-CO₂Me) |
| ~140-145 | C4 |
| ~110-115 | C3 (C-Br) |
| ~105-110 | C5 (C-Br) |
| ~53 | -OCH₃ |
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).
| m/z | Interpretation |
| ~308, 310, 312 | Molecular ion peak [M]⁺ |
| ~277, 279, 281 | Loss of methoxy group [-OCH₃] |
| ~250, 252, 254 | Loss of ester group [-CO₂CH₃] |
FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amino group) |
| 3000-2800 | C-H stretching (methyl group) |
| ~1720 | C=O stretching (ester) |
| ~1600 | N-H bending (amino group) |
| ~1550, 1450 | C=C and C=N stretching (pyridine ring) |
| ~1250 | C-O stretching (ester) |
| ~700-600 | C-Br stretching |
Potential Applications in Drug Development
While specific biological activities for Methyl 6-amino-3,5-dibromopicolinate have not been extensively reported, the structural motifs present in the molecule are found in compounds with a range of therapeutic applications. Halogenated pyridines and aminopicolinates are known to exhibit various biological activities.
Inferred Biological Profile
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Antimicrobial Activity: Brominated phenols and other halogenated aromatic compounds have shown significant antibacterial and antifungal properties.[1] The presence of two bromine atoms on the pyridine ring may confer antimicrobial activity to this compound.
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Enzyme Inhibition: Picolinic acid derivatives are known to act as enzyme inhibitors.[2] The specific substitution pattern of Methyl 6-amino-3,5-dibromopicolinate could make it a candidate for screening against various enzymatic targets.
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Anticancer Potential: Certain aminopyridine derivatives have been investigated for their anticancer properties. The core structure of this compound could serve as a scaffold for the development of novel cytotoxic agents.
Hypothetical Signaling Pathway Involvement
Given that many kinase inhibitors feature a substituted pyridine core, it is plausible that derivatives of Methyl 6-amino-3,5-dibromopicolinate could interact with intracellular signaling pathways. For example, they could potentially act as inhibitors of protein kinases involved in cell proliferation and survival.
Caption: Hypothetical inhibition of a growth factor signaling pathway.
Conclusion
Methyl 6-amino-3,5-dibromopicolinate is a chemical intermediate with potential for use in the synthesis of novel bioactive molecules. While direct experimental data is sparse, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and predicted analytical data based on analogous structures. The structural alerts within the molecule suggest that its derivatives may possess interesting pharmacological properties, warranting further investigation in the fields of medicinal chemistry and drug discovery. Researchers are encouraged to use the information herein as a starting point for their own experimental validation and exploration of this compound's potential.
